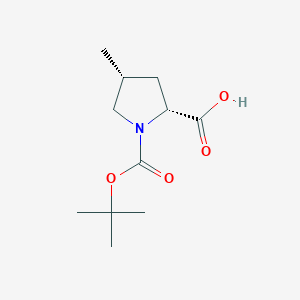
2-ピリミジニルアミノ安息香酸
説明
4-(Pyrimidin-2-ylamino)benzoic acid, also known as 4-aminopyrimidine-2-carboxylic acid, is an organic compound that serves as a building block for many other compounds. It is a versatile compound that has a wide range of applications in the scientific community. It has been used in the synthesis of a variety of compounds, including polymers, dyes, and drugs, as well as in the research of biochemical and physiological processes.
科学的研究の応用
マラリア治療薬開発
“2-ピリミジニルアミノ安息香酸”は、新規クラスのPf-DHFR阻害剤の開発に使用されてきました 。これらの阻害剤は、マラリア治療における薬剤耐性問題に対処するために設計されています。 この化合物は、ピリミジン核の4位と6位に置換基として用いられました 。 得られた化合物は、クロロキン感受性株およびクロロキン耐性株の両方のパラサイト・ファルシパルムに対して有意な抗マラリア活性を示しました .
ピリミジン誘導体の合成
この化合物は、ピリミジン誘導体の合成に使用されてきました 。 反応は、エタノール中で還流条件下で行い、4-((4-アリールピリミジン-2-イル)アミノ)安息香酸を生成しました .
ニロチニブの調製
“2-ピリミジニルアミノ安息香酸”は、チロシンキナーゼ阻害剤であるニロチニブ(AMN-107)の調製に使用できます 。この阻害剤は、特定の種類の白血病の治療に使用されます。
生物学的評価
この化合物は、抗原虫剤、抗腫瘍剤、抗真菌剤、抗菌剤、および自己免疫疾患の生物学的評価に使用されてきました 。 これは、ほとんどすべての真核生物および原核生物細胞に存在する酵素であるジヒドロ葉酸レダクターゼ(DHFR)を阻害する役割を果たすためです .
化学合成
“2-ピリミジニルアミノ安息香酸”は、化学合成に使用されます 。 これは、そのユニークな構造と反応性のために、さまざまな化学化合物の合成における重要な成分です .
材料科学
材料科学の分野では、この化合物は、ユニークな特性を持つ新素材の開発に使用できます。 その分子構造は、さまざまな産業で潜在的な用途を持つ複雑な材料の形成に貢献する可能性があります .
Safety and Hazards
将来の方向性
The future directions of research on 4-(Pyrimidin-2-ylamino)benzoic acid could involve further exploration of its potential applications in medical and scientific research. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists .
作用機序
Target of Action
The primary target of 4-(Pyrimidin-2-ylamino)benzoic acid is the Retinoid X receptor alpha (RXRα) . RXRα is a nuclear receptor that controls gene expression and plays a crucial role in cellular differentiation and proliferation .
Mode of Action
4-(Pyrimidin-2-ylamino)benzoic acid interacts with RXRα as an antagonist . It binds to the ligand-binding domain (LBD) of RXRα with submicromolar affinity . This binding inhibits the activity of RXRα, leading to changes in gene expression .
Biochemical Pathways
The interaction of 4-(Pyrimidin-2-ylamino)benzoic acid with RXRα affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and survival . The antagonistic action of the compound on RXRα can lead to the inhibition of this pathway, affecting the downstream cellular processes .
Result of Action
The binding of 4-(Pyrimidin-2-ylamino)benzoic acid to RXRα leads to significant molecular and cellular effects. It induces time- and dose-dependent cleavage of poly ADP-ribose polymerase and significantly stimulates caspase-3 activity . These actions lead to RXRα-dependent apoptosis, or programmed cell death . This makes the compound a potential candidate for anticancer therapy .
生化学分析
Biochemical Properties
4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with retinoid X receptor alpha (RXRα), acting as an antagonist . This interaction inhibits the activity of RXRα, which is involved in various cellular processes, including gene expression and cell signaling pathways. The nature of this interaction involves binding to the ligand-binding domain of RXRα, leading to inhibition of its activity and subsequent effects on cellular functions.
Cellular Effects
The effects of 4-(Pyrimidin-2-ylamino)benzoic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pyrimidin-2-ylamino)benzoic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of poly ADP-ribose polymerase . This compound also affects cell proliferation and viability, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of 4-(Pyrimidin-2-ylamino)benzoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the ligand-binding domain of RXRα with high affinity, leading to inhibition of its activity . This inhibition results in the downregulation of RXRα target genes, which are involved in cell proliferation and survival. Additionally, 4-(Pyrimidin-2-ylamino)benzoic acid induces apoptosis through the activation of caspase-3 and the cleavage of poly ADP-ribose polymerase, leading to programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyrimidin-2-ylamino)benzoic acid change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-(Pyrimidin-2-ylamino)benzoic acid remains stable under specific conditions, allowing for sustained inhibition of RXRα activity and prolonged effects on cell signaling pathways and gene expression . Degradation of the compound over time can lead to a decrease in its efficacy and changes in its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 4-(Pyrimidin-2-ylamino)benzoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits RXRα activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, 4-(Pyrimidin-2-ylamino)benzoic acid may exhibit toxic or adverse effects, including damage to normal cells and tissues. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
4-(Pyrimidin-2-ylamino)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolism affects its bioavailability, efficacy, and toxicity. Enzymes involved in the metabolism of 4-(Pyrimidin-2-ylamino)benzoic acid include cytochrome P450 enzymes, which catalyze its biotransformation into active or inactive metabolites . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, impacting its overall biological activity.
Transport and Distribution
The transport and distribution of 4-(Pyrimidin-2-ylamino)benzoic acid within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . These interactions affect the localization and accumulation of 4-(Pyrimidin-2-ylamino)benzoic acid, influencing its efficacy and toxicity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Pyrimidin-2-ylamino)benzoic acid plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms affect the compound’s interactions with biomolecules and its overall biological activity. For example, the localization of 4-(Pyrimidin-2-ylamino)benzoic acid to the nucleus allows it to interact with nuclear receptors like RXRα, modulating gene expression and cellular processes.
特性
IUPAC Name |
4-(pyrimidin-2-ylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDXNIXEOKDJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649927 | |
| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920287-46-3 | |
| Record name | 4-[(Pyrimidin-2-yl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(pyrimidin-2-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















